2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride
Overview
Description
2-{[(2-Chlorophenyl)methyl](ethyl)amino}acetic acid hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO2 and its molecular weight is 264.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for “2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride”.
Mode of Action
The compound’s interaction with its targets could result in a variety of biological activities. For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
The compound might affect several biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This could be one of the pathways affected by “2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride”.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, similar compounds have been found to possess a wide range of biological activities .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-ethylamino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12;/h3-6H,2,7-8H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLVGTFUEMHRPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Cl)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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